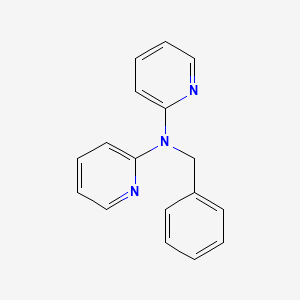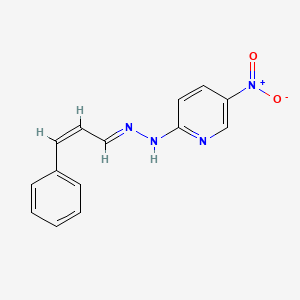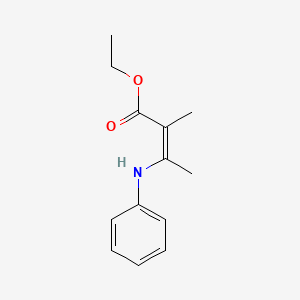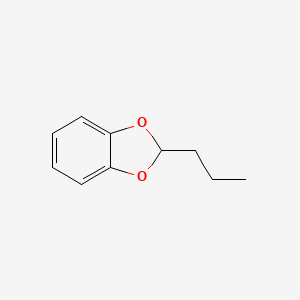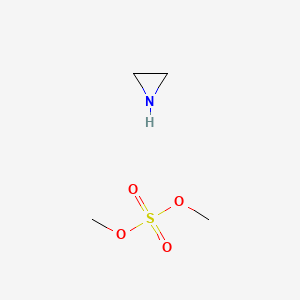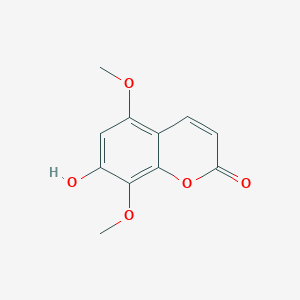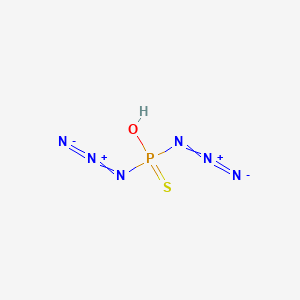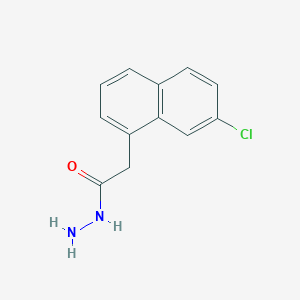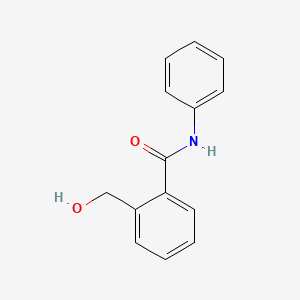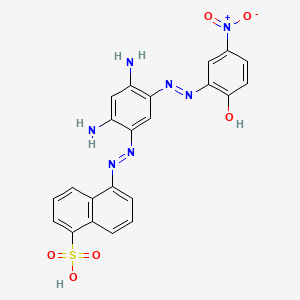
3-(4-Bromo-m-tolyl)-5-ethylrhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-m-tolyl)-5-ethylrhodanine is a chemical compound with the molecular formula C10H8BrNOS2. It is a derivative of rhodanine, a five-membered heterocyclic compound containing sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-m-tolyl)-5-ethylrhodanine typically involves the reaction of 4-bromo-m-tolyl isothiocyanate with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the rhodanine ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3-(4-Bromo-m-tolyl)-5-ethylrhodanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted rhodanine derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Bromo-m-tolyl)-5-ethylrhodanine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: The compound is studied for its use in organic electronics and as a building block for functional materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 3-(4-Bromo-m-tolyl)-5-ethylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular pathways, leading to changes in cell signaling and function .
類似化合物との比較
Similar Compounds
- 3-(4-Chloro-m-tolyl)-5-ethylrhodanine
- 3-(4-Fluoro-m-tolyl)-5-ethylrhodanine
- 3-(4-Methyl-m-tolyl)-5-ethylrhodanine
Uniqueness
3-(4-Bromo-m-tolyl)-5-ethylrhodanine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .
特性
CAS番号 |
23517-66-0 |
|---|---|
分子式 |
C12H12BrNOS2 |
分子量 |
330.3 g/mol |
IUPAC名 |
3-(4-bromo-3-methylphenyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H12BrNOS2/c1-3-10-11(15)14(12(16)17-10)8-4-5-9(13)7(2)6-8/h4-6,10H,3H2,1-2H3 |
InChIキー |
FSVONSYQAPAJBM-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)
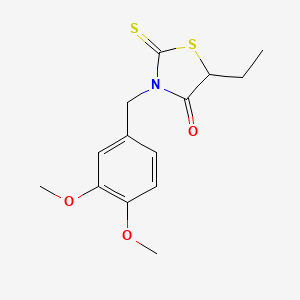

![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
